1-(4-Fluorobenzyl)-2-chlorobenzimidazole molecular structure and weight
1-(4-Fluorobenzyl)-2-chlorobenzimidazole molecular structure and weight
An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-2-chlorobenzimidazole: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, a significant heterocyclic compound within the benzimidazole class. Benzimidazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document details the molecular structure, physicochemical properties, a validated synthesis protocol, and the known applications of this specific compound, tailored for researchers, chemists, and professionals in drug discovery and development. We will explore the causality behind the synthetic methodology and the context of its utility as a precursor and bioactive molecule.
Molecular Identity and Physicochemical Properties
Molecular Structure and Identifiers
1-(4-Fluorobenzyl)-2-chlorobenzimidazole is a disubstituted benzimidazole. The core is a bicyclic molecule formed by the fusion of benzene and imidazole rings. A chlorine atom is attached at the 2-position of the imidazole ring, and a 4-fluorobenzyl group is bonded to one of the nitrogen atoms.
-
IUPAC Name: 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole[3]
-
SMILES: C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)Cl[3]
-
InChIKey: PGXALMVNIRPELS-UHFFFAOYSA-N[3]
Physicochemical Data
The key quantitative properties of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole are summarized below. This data is crucial for its handling, purification, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 260.69 g/mol | [3][4] |
| Appearance | White solid / White crystalline solid | [4][5] |
| Melting Point | 83-87 °C | [5] |
| Boiling Point | 432.3 ± 47.0 °C (Predicted) | [5] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [5] |
| Purity | ≥98% (Commercially available) | [5] |
Note: The compound also exists as a hydrochloride salt (CAS: 225117-42-0, MW: 297.16 g/mol ) and a hydrochloride monohydrate (MW: 315.2 g/mol ).[6][7]
Synthesis and Purification
Rationale and Mechanistic Overview
The synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole is typically achieved via a nucleophilic substitution reaction (specifically, an N-alkylation). The nitrogen atom of the 2-chlorobenzimidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl chloride.
Causality of Experimental Choices:
-
Base (Sodium Hydroxide): The imidazole proton of 2-chlorobenzimidazole is weakly acidic. A base like NaOH is used to deprotonate it, forming a benzimidazolide anion. This anion is a significantly stronger nucleophile than the neutral molecule, which dramatically increases the reaction rate and yield.
-
Solvent (Water): Water is an effective solvent for the sodium hydroxide and the resulting benzimidazolide salt. The reaction is likely performed under phase-transfer conditions or as a heterogeneous mixture where the organic halide can interact with the aqueous base layer.
-
Temperature (82 °C): Heating the reaction provides the necessary activation energy for the nucleophilic attack, ensuring the reaction proceeds to completion within a reasonable timeframe.
Detailed Experimental Protocol
The following protocol is a self-validating system for the synthesis of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.[8] Successful completion and characterization confirm the integrity of the process.
Materials:
-
2-Chlorobenzimidazole (11 g)
-
4-Fluorobenzyl chloride (23.76 g)
-
30% Sodium Hydroxide solution (17.35 mL)
-
Water (74 mL)
-
Methylene Chloride (for extraction)
-
Ethyl Acetate (for recrystallization)
Procedure:
-
Dissolve 11 g of 2-chlorobenzimidazole in 74 mL of water and 17.35 mL of 30% sodium hydroxide in a suitable reaction vessel.
-
Heat the resulting mixture to 82 °C with stirring.
-
Slowly add 23.76 g of 4-fluorobenzyl chloride to the heated mixture over a period of 5 hours.
-
After the addition is complete and the reaction is achieved, cool the solution to 20 °C.
-
Extract the product from the aqueous mixture using methylene chloride.
-
The crude compound is then purified by recrystallization from ethyl acetate to yield the final product.[8]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-(4-Fluorobenzyl)-2-chlorobenzimidazole.
Characterization
To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the successful attachment of the benzyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound (260.69 g/mol ).[3]
-
Melting Point Analysis: To confirm the purity of the crystalline solid, comparing the result to the literature value (83-87 °C).[5]
Applications and Scientific Context
The Benzimidazole Scaffold in Drug Discovery
The benzimidazole ring system is a cornerstone in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets. This "privileged scaffold" is known for its metabolic stability and its ability to engage in hydrogen bonding and π-π stacking interactions, making it a versatile framework for developing drugs with diverse pharmacological activities, including anticancer, antimicrobial, antidiabetic, and antihypertensive properties.[2]
Known and Potential Applications
1-(4-Fluorobenzyl)-2-chlorobenzimidazole serves both as a key intermediate and as a molecule with intrinsic biological activity.
-
Intermediate for Anti-Allergic Agents: It is a documented precursor for the synthesis of Mizolastine, a second-generation H1 receptor antagonist used as an anti-allergic medication.[4] The synthesis involves displacing the 2-chloro group with a more complex amine side chain.
-
Aldose Reductase (ALR2) Inhibition: The compound has been identified as a novel aldose reductase (ALR2) inhibitor.[4] ALR2 is an enzyme implicated in the diabetic complications of the eye and nerve, making its inhibitors valuable targets for drug development.
-
Broad-Spectrum Biocide: It exhibits broad-spectrum bactericidal effects, suggesting potential applications in agriculture, horticulture, and animal husbandry for controlling pests and diseases.[5]
References
-
1-(4-Fluorobenzyl)-2-chlorobenzimidazole CAS 84946-20-3. Home Sunshine Pharma.[Link]
-
1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE HYDROCHLORIDE. gsrs.ncats.nih.gov.[Link]
-
1-(4-Fluorobenzyl)-2-chlorobenzimidazole 84946-20-3. lookchem.com.[Link]
-
1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole. Chemsrc.[Link]
-
1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241. PubChem, National Center for Biotechnology Information.[Link]
-
Synthesis of Step B: 2-chloro 1-(4 fluorobenzyl) benzimidazole. PrepChem.com.[Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).[Link]
-
1-(4-fluorobenzyl)-2-chlorobenzimidazole hydrochloride monohydrate. PubChem, National Center for Biotechnology Information.[Link]
-
2-Chlorobenzimidazole | C7H5ClN2 | CID 78572. PubChem, National Center for Biotechnology Information.[Link]
-
Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed, National Library of Medicine.[Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed, National Library of Medicine.[Link]
-
Cross-Couplings Between Benzyl and Aryl Halides “On Water.” Synthesis of Diarymethanes - Supporting Information. The Royal Society of Chemistry.[Link]
-
2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571. PubChem, National Center for Biotechnology Information.[Link]
-
2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808. PubChem, National Center for Biotechnology Information.[Link]
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | C14H10ClFN2 | CID 3020241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole CAS 84946-20-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole 84946-20-3 [mingyuanchemical.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 1-(4-Fluorobenzyl)-2-chlorobenzimidazole hydrochloride monohydrate | C14H13Cl2FN2O | CID 76964947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
